molecular formula C14H17NO4 B1608517 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid CAS No. 29936-93-4

4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid

Cat. No.: B1608517
CAS No.: 29936-93-4
M. Wt: 263.29 g/mol
InChI Key: CYLWXUOQWAASSC-UHFFFAOYSA-N
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Description

4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Crystal Structure Analysis : The study of similar compounds, like 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, provides insights into the conformation and crystal structure of benzoic acid derivatives, which is crucial for understanding their chemical behavior and potential applications (Faizi et al., 2016).

  • Drug Metabolism Studies : Research on similar molecules, like Lu AA21004, a novel antidepressant, reveals the involvement of various cytochrome P450 enzymes in metabolizing benzoic acid derivatives. Understanding these metabolic pathways is vital for drug development and therapeutic applications (Hvenegaard et al., 2012).

  • Synthesis of Hybrid Compounds : The synthesis of hybrid systems containing pharmacophoric fragments of benzoic acid derivatives and other compounds, as demonstrated in studies involving similar structures, suggests potential applications in drug design and development (Ivanova et al., 2019).

  • Herbicidal Activity : Research on aryl-formyl piperidinone derivatives, which share structural similarities with 4-[2-Oxo-2-(piperidin-1-YL)ethoxy]benzoic acid, indicates their potential as herbicides. These studies highlight the importance of structural analysis for the development of new herbicidal agents (Fu et al., 2021).

  • Pharmacophoric Studies : Investigations into the structure-activity relationships of hypoglycemic benzoic acid derivatives provide valuable insights into the pharmacophoric groups and their implications in medicinal chemistry, which can be applied to similar compounds (Grell et al., 1998).

  • Synthesis of Antimicrobial Compounds : Research involving the synthesis and study of N-substituted derivatives of similar structures demonstrates their potential antimicrobial activity, underlining the importance of such compounds in developing new antimicrobial agents (Khalid et al., 2016).

  • Detection of Reactive Oxygen Species : Studies on the oxidation of benzoic acid by phagocytic cells, which can be related to similar compounds, provide a method for detecting hydroxyl radical production, a critical factor in understanding oxidative stress in biological systems (Sagone et al., 1980).

Properties

IUPAC Name

4-(2-oxo-2-piperidin-1-ylethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(15-8-2-1-3-9-15)10-19-12-6-4-11(5-7-12)14(17)18/h4-7H,1-3,8-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLWXUOQWAASSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406370
Record name 4-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29936-93-4
Record name 4-[2-Oxo-2-(piperidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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